molecular formula CH4Br2O6P2 B12656928 Methanedibromodiphosphonate CAS No. 10596-26-6

Methanedibromodiphosphonate

Katalognummer: B12656928
CAS-Nummer: 10596-26-6
Molekulargewicht: 333.79 g/mol
InChI-Schlüssel: DQVOQQVHRYLBHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanedibromodiphosphonate is a chemical compound characterized by the presence of two bromine atoms and two phosphonate groups attached to a methane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methanedibromodiphosphonate can be synthesized through several methods. One common approach involves the reaction of dibromomethane with phosphonic acid derivatives. The reaction typically requires a catalyst and specific reaction conditions, such as controlled temperature and pressure, to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where dibromomethane and phosphonic acid derivatives are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain high-purity this compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Methanedibromodiphosphonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the bromine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonates.

Wissenschaftliche Forschungsanwendungen

Methanedibromodiphosphonate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Wirkmechanismus

The mechanism by which methanedibromodiphosphonate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dibromomethane: A simpler compound with two bromine atoms attached to a methane backbone.

    Phosphonic Acid: A related compound with a phosphonate group attached to a carbon atom.

Uniqueness

Methanedibromodiphosphonate is unique due to the presence of both bromine atoms and phosphonate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

10596-26-6

Molekularformel

CH4Br2O6P2

Molekulargewicht

333.79 g/mol

IUPAC-Name

[dibromo(phosphono)methyl]phosphonic acid

InChI

InChI=1S/CH4Br2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9)

InChI-Schlüssel

DQVOQQVHRYLBHX-UHFFFAOYSA-N

Kanonische SMILES

C(P(=O)(O)O)(P(=O)(O)O)(Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.